![molecular formula C26H22N4O3S B2800448 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 536707-38-7](/img/structure/B2800448.png)
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimido[5,4-b]indoles, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, exhibit promising antibacterial and antifungal activities. These activities have been tested against various pathogenic microorganisms, with certain compounds showing significant efficacy (Debnath & Ganguly, 2015).
Synthesis Methodologies
The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone highlights the complex chemical reactivity of pyrimido[5,4-b]indole derivatives. These compounds have been evaluated for their anti-inflammatory and analgesic agents, showcasing their potential in medical applications (Abu‐Hashem et al., 2020).
Medical Imaging Applications
In the domain of medical imaging, specifically positron emission tomography (PET), pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands. Compounds within this series have been developed with a fluorine atom in their structure, facilitating labeling with fluorine-18 for in vivo imaging. This development underscores the potential of pyrimido[5,4-b]indole derivatives in the field of radiopharmaceuticals (Dollé et al., 2008).
Anticancer Research
The exploration of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has led to the identification of compounds with notable anticancer activity. These compounds, synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate, have shown appreciable inhibition of cancer cell growth across various cancer cell lines, offering a promising avenue for anticancer agent development (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-7-9-17(10-8-16)27-22(31)15-34-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h3-14,28H,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIITHKVNAVNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide |
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